molecular formula C6H8N2O2 B13199579 3-(1,3-Oxazol-2-yl)oxetan-3-amine

3-(1,3-Oxazol-2-yl)oxetan-3-amine

Cat. No.: B13199579
M. Wt: 140.14 g/mol
InChI Key: DJGSYMJWDALRHS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Oxazol-2-yl)oxetan-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of ethanolamine with aryl nitriles in the presence of a ruthenium(II) catalyst under neat conditions . This method ensures high yield and purity of the desired product.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are meticulously controlled to optimize yield and minimize by-products. The use of advanced catalysts and continuous flow reactors can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Oxazol-2-yl)oxetan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxazole and amine derivatives, which can be further utilized in the synthesis of more complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3-Oxazol-2-yl)oxetan-3-amine stands out due to its fused ring system, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

3-(1,3-oxazol-2-yl)oxetan-3-amine

InChI

InChI=1S/C6H8N2O2/c7-6(3-9-4-6)5-8-1-2-10-5/h1-2H,3-4,7H2

InChI Key

DJGSYMJWDALRHS-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)(C2=NC=CO2)N

Origin of Product

United States

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